Cas no 2229635-20-3 (1-(6-chloro-1H-indol-3-yl)cyclobutane-1-carbonitrile)
1-(6-chloro-1H-indol-3-yl)cyclobutane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-(6-chloro-1H-indol-3-yl)cyclobutane-1-carbonitrile
- EN300-1992664
- 2229635-20-3
-
- Inchi: 1S/C13H11ClN2/c14-9-2-3-10-11(7-16-12(10)6-9)13(8-15)4-1-5-13/h2-3,6-7,16H,1,4-5H2
- InChI Key: VHRQZLFHCBKJBR-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)NC=C2C1(C#N)CCC1
Computed Properties
- Exact Mass: 230.0610761g/mol
- Monoisotopic Mass: 230.0610761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 39.6Ų
1-(6-chloro-1H-indol-3-yl)cyclobutane-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1992664-0.05g |
1-(6-chloro-1H-indol-3-yl)cyclobutane-1-carbonitrile |
2229635-20-3 | 0.05g |
$1104.0 | 2023-09-16 | ||
| Enamine | EN300-1992664-0.1g |
1-(6-chloro-1H-indol-3-yl)cyclobutane-1-carbonitrile |
2229635-20-3 | 0.1g |
$1157.0 | 2023-09-16 | ||
| Enamine | EN300-1992664-0.25g |
1-(6-chloro-1H-indol-3-yl)cyclobutane-1-carbonitrile |
2229635-20-3 | 0.25g |
$1209.0 | 2023-09-16 | ||
| Enamine | EN300-1992664-0.5g |
1-(6-chloro-1H-indol-3-yl)cyclobutane-1-carbonitrile |
2229635-20-3 | 0.5g |
$1262.0 | 2023-09-16 | ||
| Enamine | EN300-1992664-1.0g |
1-(6-chloro-1H-indol-3-yl)cyclobutane-1-carbonitrile |
2229635-20-3 | 1g |
$1315.0 | 2023-06-01 | ||
| Enamine | EN300-1992664-2.5g |
1-(6-chloro-1H-indol-3-yl)cyclobutane-1-carbonitrile |
2229635-20-3 | 2.5g |
$2576.0 | 2023-09-16 | ||
| Enamine | EN300-1992664-5.0g |
1-(6-chloro-1H-indol-3-yl)cyclobutane-1-carbonitrile |
2229635-20-3 | 5g |
$3812.0 | 2023-06-01 | ||
| Enamine | EN300-1992664-10.0g |
1-(6-chloro-1H-indol-3-yl)cyclobutane-1-carbonitrile |
2229635-20-3 | 10g |
$5652.0 | 2023-06-01 | ||
| Enamine | EN300-1992664-1g |
1-(6-chloro-1H-indol-3-yl)cyclobutane-1-carbonitrile |
2229635-20-3 | 1g |
$1315.0 | 2023-09-16 | ||
| Enamine | EN300-1992664-5g |
1-(6-chloro-1H-indol-3-yl)cyclobutane-1-carbonitrile |
2229635-20-3 | 5g |
$3812.0 | 2023-09-16 |
1-(6-chloro-1H-indol-3-yl)cyclobutane-1-carbonitrile Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 1-(6-chloro-1H-indol-3-yl)cyclobutane-1-carbonitrile
Introduction to 1-(6-Chloro-1H-Indol-3-Yl)Cyclobutane-1-Carbonitrile (CAS No. 2229635-20-3)
1-(6-Chloro-1H-indol-3-yl)cyclobutane-1-carbonitrile, also known by its CAS number CAS No. 2229635-20, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery. The structure of this compound consists of a cyclobutane ring fused with a cyano group and an indole moiety substituted with a chlorine atom at the 6-position. This unique combination of functional groups makes it a valuable molecule for exploring various chemical and biological properties.
The indole core of this compound is a well-known heterocyclic structure that is prevalent in many natural products and bioactive molecules. The substitution pattern, particularly the presence of the chlorine atom at the 6-position, plays a crucial role in determining the compound's reactivity and selectivity. Recent studies have highlighted the importance of such substitutions in modulating the electronic properties of the molecule, which can significantly influence its interaction with biological targets.
From a synthetic perspective, the preparation of 1-(6-chloro-1H-indol-3-yl)cyclobutane derivatives involves advanced organic synthesis techniques, including palladium-catalyzed cross-coupling reactions and ring-forming strategies. These methods have enabled chemists to efficiently construct complex structures with high precision, paving the way for further exploration of their properties.
In terms of biological activity, this compound has shown promise in various assays targeting enzymes and receptors associated with diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, recent research has demonstrated its potential as an inhibitor of certain kinases, which are key players in cellular signaling pathways. Additionally, its ability to modulate ion channels has opened up new avenues for investigating its role in neurological conditions.
The cyclobutane ring in this compound contributes to its rigidity and strain, which can enhance its binding affinity to specific protein pockets. This structural feature has been exploited in drug design to improve potency and selectivity. Furthermore, the cyano group introduces electron-withdrawing effects that can influence the molecule's overall electronic distribution, making it an attractive candidate for tuning pharmacokinetic properties such as solubility and permeability.
Recent advancements in computational chemistry have also provided deeper insights into the molecular interactions of this compound. Molecular docking studies have revealed critical residues within target proteins that are essential for binding, offering valuable information for further optimization. These findings underscore the importance of interdisciplinary approaches in advancing our understanding of complex molecular systems.
In conclusion, 1-(6-chloro-1H-indol-3-yl)cyclobutane-carbonitrile represents a fascinating example of how structural modifications can lead to molecules with diverse functionalities. Its unique combination of indole and cyclobutane moieties positions it as a valuable tool for both fundamental research and applied drug development efforts.
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